molecular formula C8H16N2O2 B12938344 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one CAS No. 350810-08-1

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one

Cat. No.: B12938344
CAS No.: 350810-08-1
M. Wt: 172.22 g/mol
InChI Key: MTRSRVMIFQFRBU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a hydroxymethyl group attached to the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2,5,5-tetramethylimidazolidin-4-one with formaldehyde in the presence of a base. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize the yield of the desired product. The product is then purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one.

    Reduction: Formation of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol.

    Substitution: Formation of various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-ol
  • 3-(Carboxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one
  • 2,2,5,5-Tetramethylimidazolidin-4-one

Uniqueness

3-(Hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for specific interactions with target molecules, making it a valuable compound for various applications.

Properties

CAS No.

350810-08-1

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(hydroxymethyl)-2,2,5,5-tetramethylimidazolidin-4-one

InChI

InChI=1S/C8H16N2O2/c1-7(2)6(12)10(5-11)8(3,4)9-7/h9,11H,5H2,1-4H3

InChI Key

MTRSRVMIFQFRBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(N1)(C)C)CO)C

Origin of Product

United States

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